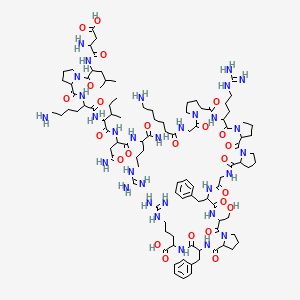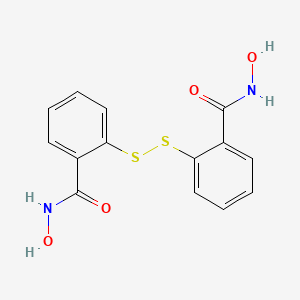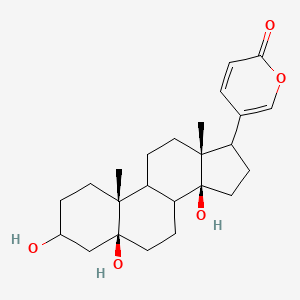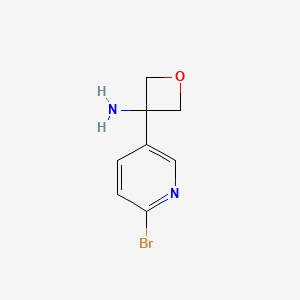
H-DL-Asp-DL-Leu-DL-Pro-DL-Lys-DL-xiIle-DL-Asn-DL-Arg-DL-Lys-Gly-DL-Pro-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bombinakinin M is a bradykinin-related peptide isolated from the skin secretion of the Chinese redbelly toad, Bombina maxima . This peptide is known for its potent bradykinin receptor agonist activity, which makes it significantly more potent than bradykinin itself . Bombinakinin M has a molecular weight of approximately 2179.53 Da and a unique sequence that contributes to its biological activity .
準備方法
Bombinakinin M is typically isolated from the skin secretion of Bombina maxima. The isolation process involves stimulating the toad to secrete its skin peptides, which are then collected and purified using various chromatographic techniques . Synthetic routes for Bombinakinin M involve solid-phase peptide synthesis, where the peptide is assembled step-by-step on a solid support . The reaction conditions for this synthesis include the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide .
化学反応の分析
Bombinakinin M undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide’s amino acid residues .
科学的研究の応用
Bombinakinin M has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying bradykinin receptor interactions and peptide synthesis techniques . In biology, it is used to investigate the physiological and pharmacological effects of bradykinin-related peptides . In medicine, Bombinakinin M is studied for its potential therapeutic applications, including its anti-inflammatory and pain-relieving properties . Additionally, it has industrial applications in the development of new drugs and bioactive compounds .
作用機序
Bombinakinin M exerts its effects by binding to bradykinin receptors, specifically the B2 receptor . This binding activates a signaling cascade that leads to various physiological responses, including vasodilation, increased vascular permeability, and smooth muscle contraction . The molecular targets involved in this pathway include G-protein coupled receptors, phospholipase C, and protein kinase C . The activation of these targets results in the release of secondary messengers like inositol trisphosphate and diacylglycerol, which mediate the peptide’s effects .
類似化合物との比較
Bombinakinin M is unique among bradykinin-related peptides due to its high potency and selectivity for bradykinin receptors . Similar compounds include other bradykinin-related peptides isolated from amphibian skin secretions, such as bombinakinin O from Bombina orientalis and maximakinin from Bombina maxima . These peptides share structural similarities with Bombinakinin M but differ in their amino acid sequences and biological activities . Bombinakinin M’s unique sequence and high potency make it a valuable tool for scientific research and potential therapeutic applications .
特性
分子式 |
C100H159N31O24 |
|---|---|
分子量 |
2179.5 g/mol |
IUPAC名 |
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[1-[2-[[6-amino-2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[1-[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C100H159N31O24/c1-5-57(4)80(126-84(141)62(29-13-15-39-102)119-90(147)73-35-21-44-128(73)94(151)69(48-56(2)3)124-81(138)60(103)51-79(136)137)92(149)123-68(52-76(104)133)87(144)118-63(30-16-40-111-98(105)106)83(140)117-61(28-12-14-38-101)82(139)115-54-78(135)127-43-19-34-72(127)89(146)120-64(31-17-41-112-99(107)108)93(150)131-47-23-37-75(131)96(153)130-46-20-33-71(130)88(145)114-53-77(134)116-66(49-58-24-8-6-9-25-58)85(142)125-70(55-132)95(152)129-45-22-36-74(129)91(148)122-67(50-59-26-10-7-11-27-59)86(143)121-65(97(154)155)32-18-42-113-100(109)110/h6-11,24-27,56-57,60-75,80,132H,5,12-23,28-55,101-103H2,1-4H3,(H2,104,133)(H,114,145)(H,115,139)(H,116,134)(H,117,140)(H,118,144)(H,119,147)(H,120,146)(H,121,143)(H,122,148)(H,123,149)(H,124,138)(H,125,142)(H,126,141)(H,136,137)(H,154,155)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) |
InChIキー |
ZEEWOWMYALYVCG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)
![[(4-Fluoropiperidin-4-yl)methyl][(5-methylpyridin-2-yl)methyl]amine trihydrochloride](/img/structure/B14797881.png)
![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B14797888.png)
![(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide](/img/structure/B14797896.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797904.png)


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)

![1-[(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14797937.png)
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B14797938.png)

![2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14797965.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14797967.png)
